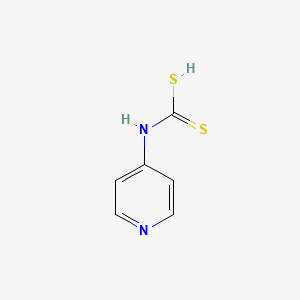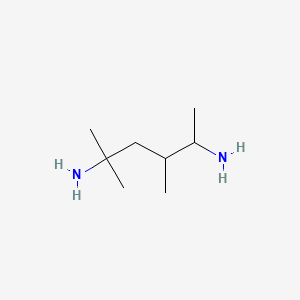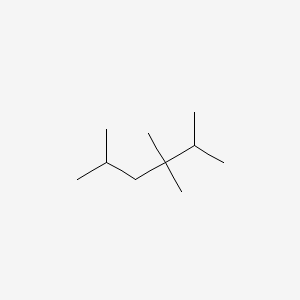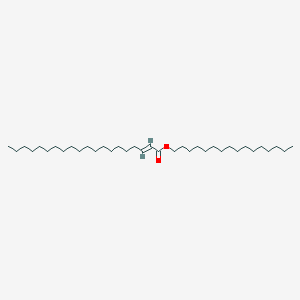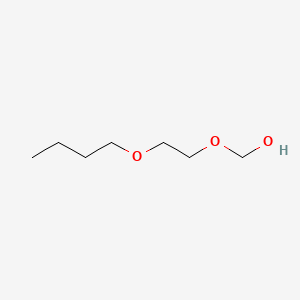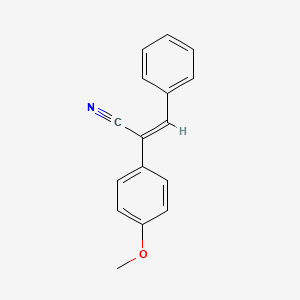
2-(4-Methoxyphenyl)-3-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-3-phenylacrylonitrile is an organic compound that belongs to the class of acrylonitriles It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to an acrylonitrile moiety
準備方法
The synthesis of 2-(4-Methoxyphenyl)-3-phenylacrylonitrile can be achieved through several routes. One common method involves the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and phenylacetonitrile in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-(4-Methoxyphenyl)-3-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or methoxyphenyl rings, allowing for further functionalization. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Addition: The acrylonitrile moiety can undergo Michael addition reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.
科学的研究の応用
2-(4-Methoxyphenyl)-3-phenylacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory, anticancer, or antimicrobial properties is ongoing.
Industry: It is utilized in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-3-phenylacrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and phenyl groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
類似化合物との比較
Similar compounds to 2-(4-Methoxyphenyl)-3-phenylacrylonitrile include:
2-(4-Methoxyphenyl)acetonitrile: Lacks the phenyl group, making it less complex and potentially less versatile in reactions.
3-Phenylacrylonitrile: Lacks the methoxyphenyl group, which may reduce its reactivity in certain substitution reactions.
4-Methoxyphenylacetonitrile: Similar structure but with different reactivity due to the absence of the acrylonitrile moiety.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
5840-59-5 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
(Z)-2-(4-methoxyphenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C16H13NO/c1-18-16-9-7-14(8-10-16)15(12-17)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |
InChIキー |
ZXIOBZCSWVNQCE-RVDMUPIBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C#N |
正規SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





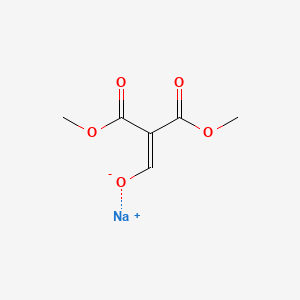
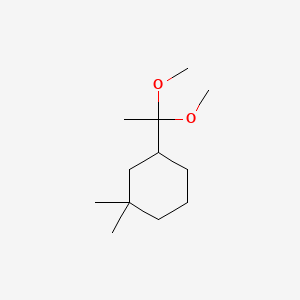

![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
